7-(3,4-dimethylphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Description
The compound contains a pyridotriazolotriazine core, which is a type of heterocyclic compound. Heterocycles are widely used in many fields, including pharmaceuticals and materials . The trifluoromethyl group and the dimethylphenyl group attached to this core could potentially influence its properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridotriazolotriazine core, followed by the introduction of the trifluoromethyl and dimethylphenyl groups. Trifluoromethylation is a common reaction in organic chemistry, and there have been many advances in this field .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the trifluoromethyl and dimethylphenyl groups. Trifluoromethyl groups are known to be quite reactive, and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to increase the compound’s lipophilicity, which could influence its solubility and other properties .Future Directions
Properties
IUPAC Name |
11-(3,4-dimethylphenyl)-4-(trifluoromethyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O/c1-8-3-4-10(7-9(8)2)24-6-5-11-12(13(24)26)21-22-15-20-14(16(17,18)19)23-25(11)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAJKTNXNQKKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC(=NN34)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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